molecular formula C23H24ClN3O2 B6128304 5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6128304
M. Wt: 409.9 g/mol
InChI Key: FNBMEBFBZDQTPM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and an oxazole ring. Its multifaceted nature makes it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

    Attachment of the piperidinyl group: This is usually done through nucleophilic substitution reactions.

    Final coupling: The intermediate compounds are then coupled to form the final product under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficiency and sustainability .

Chemical Reactions Analysis

5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are prevalent, especially involving the piperidinyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways depend on the context of its application, such as its role in drug development or material science .

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various scientific domains.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-19-11-9-18(10-12-19)22-15-20(26-29-22)23(28)25-16-21(17-7-3-1-4-8-17)27-13-5-2-6-14-27/h1,3-4,7-12,15,21H,2,5-6,13-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBMEBFBZDQTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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